Hexamidine-d12 Dihydrochloride
Description
Contextualizing Hexamidine (B1206778) as a Research Probe in Chemical and Biological Systems
Hexamidine itself has been a subject of scientific interest since its initial synthesis. wikipedia.org Belonging to the diamidine family, it is recognized for its broad-spectrum antimicrobial activity. wikipedia.org The mechanism of its biocidal action, while not fully elucidated, is thought to involve interactions with the negatively charged components of microbial cell membranes, leading to disruption and cell death. wikipedia.org This interaction with biological membranes makes Hexamidine a valuable probe for studying membrane structure and function.
In academic research, Hexamidine and its salts are used to investigate various biological processes. Its ability to bind to DNA, although not directly correlated with its amoebicidal activity, presents opportunities for its use in studies of nucleic acid interactions. scispace.com Furthermore, its structural similarity to other biologically active diamidines, such as pentamidine, makes it a useful reference compound in the development of new therapeutic agents. medchemexpress.com
Significance of Deuterium (B1214612) Isotopic Labeling in Advanced Chemical and Biological Investigations
Deuterium labeling, the substitution of hydrogen with deuterium, is a fundamental technique in modern scientific research with wide-ranging applications. clearsynth.com This isotopic substitution imparts a number of advantageous properties to a molecule without significantly altering its chemical reactivity. clearsynth.com
One of the primary benefits of deuteration is the kinetic isotope effect (KIE), where the heavier mass of deuterium can slow down reactions in which a carbon-hydrogen bond is broken. mext.go.jpunam.mx This phenomenon is invaluable for elucidating reaction mechanisms and metabolic pathways. By strategically placing deuterium atoms on a molecule, researchers can determine which bonds are broken during a chemical or enzymatic transformation. unam.mx
Deuterated compounds are also extensively used as internal standards in quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comresolvemass.ca Since a deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration to improve the accuracy and precision of quantification. resolvemass.ca Furthermore, the use of deuterated solvents in NMR spectroscopy helps to reduce solvent interference, leading to clearer spectra. clearsynth.com In metabolic studies, deuterium labeling allows for the tracing of a drug or metabolite through a biological system, providing critical information on its absorption, distribution, metabolism, and excretion (ADME) profile. mext.go.jp
Scope and Research Focus of Hexamidine-d12 Dihydrochloride (B599025) Investigations in Academic Settings
While specific published research focusing exclusively on Hexamidine-d12 Dihydrochloride is limited, its potential applications in academic research are significant and can be inferred from the properties of Hexamidine and the principles of deuterium labeling.
The primary research focus for this compound would likely be its use as an internal standard for the accurate quantification of Hexamidine in various biological matrices, such as plasma, tissues, or cell cultures. Given the increasing use of Hexamidine in personal care products, having a reliable analytical standard is crucial for pharmacokinetic and toxicological studies. scispace.com
Another key area of investigation would be in metabolic studies. By administering this compound, researchers could use mass spectrometry to identify and quantify its metabolites, distinguishing them from endogenous compounds. This would provide a clearer understanding of how Hexamidine is processed in the body.
Furthermore, this compound could be employed in mechanistic studies to probe its interaction with biological targets. For example, by observing the kinetic isotope effect, researchers could gain insights into the specific bonds involved in its binding to microbial membranes or other cellular components.
Interactive Data Tables
Below are illustrative data tables highlighting the key properties of this compound and comparing them with its non-deuterated counterpart.
Table 1: Physicochemical Properties of Hexamidine Dihydrochloride and this compound
| Property | Hexamidine Dihydrochloride | This compound | Reference |
| Molecular Formula | C₂₀H₂₈Cl₂N₄O₂ | C₂₀H₁₆D₁₂Cl₂N₄O₂ | wikipedia.org, pharmaffiliates.com |
| Molecular Weight | 427.37 g/mol | 439.44 g/mol | wikipedia.org, pharmaffiliates.com |
| Appearance | White to off-white powder | White to off-white powder | scispace.com |
| Solubility | More water-soluble than the free base | Expected to have similar solubility to the non-deuterated form | wikipedia.org |
| Melting Point | 266°C | Not yet reported | ucl.ac.uk |
| Log D (pH 7.4) | -0.70 | Expected to be similar to the non-deuterated form | ucl.ac.uk |
Table 2: Potential Research Applications of this compound
| Research Area | Application of this compound | Rationale |
| Pharmacokinetics | Internal standard for LC-MS/MS quantification of Hexamidine. | The mass difference allows for precise differentiation from the non-labeled drug, improving accuracy of concentration measurements in biological fluids. |
| Metabolism Studies | Tracer to identify and quantify metabolites of Hexamidine. | The deuterium label acts as a flag, enabling the tracking of metabolic pathways and the identification of novel metabolic products. |
| Mechanistic Studies | Probe to study the kinetic isotope effect in Hexamidine's biological interactions. | Slower reaction rates at deuterated positions can reveal which chemical bonds are critical for its antimicrobial or other biological activities. |
| Environmental Analysis | Standard for monitoring Hexamidine levels in environmental samples. | Enables accurate quantification in complex matrices like water or soil to assess environmental fate and persistence. |
Properties
CAS No. |
1286461-12-8 |
|---|---|
Molecular Formula |
C20H26N4O2 |
Molecular Weight |
366.527 |
IUPAC Name |
4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide |
InChI |
InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)/i1D2,2D2,3D2,4D2,13D2,14D2 |
InChI Key |
OQLKNTOKMBVBKV-DDYHUIDZSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N |
Synonyms |
4,4’-[1,6-(Hexane-d12)diylbis(oxy)]bisbenzenecarboximidamide Hydrochloride; 1,6-Bis(4-amidinophenoxy)hexane-d12 Hydrochloride; 4,4-Diamidino-1,6-_x000B_diphenoxyhexane-d12 Hydrochloride; 4,4’-(Hexamethylenedioxy)dibenzamidine-d12 Hydrochloride; Desmodine-d |
Origin of Product |
United States |
Synthetic Strategies for Deuterated Hexamidine Derivatives
Methodologies for Precise Deuterium (B1214612) Incorporation into Hexamidine (B1206778) Scaffolds
The targeted insertion of deuterium into a complex molecule like hexamidine, which features two aromatic rings and two amidine functional groups, requires a strategic approach. Several methodologies have been developed for this purpose, ranging from direct hydrogen exchange to multi-step de novo synthesis.
Hydrogen-Deuterium Exchange (HDX) Reactions: This is a common and often cost-effective strategy that involves the direct replacement of hydrogen atoms with deuterium. mdpi.com These reactions can be promoted under various conditions:
Acid-Catalyzed Exchange: Strong deuterated Brønsted or Lewis acids are used in the presence of a deuterium source, such as heavy water (D₂O). mdpi.com This method is particularly effective for incorporating deuterium into aromatic rings, like the phenyl rings in the hexamidine scaffold. However, the regioselectivity can be limited, depending on the influence of existing substituents on the ring. mdpi.com
Base-Catalyzed Exchange: This method is effective for hydrogens on carbons adjacent to carbonyl groups (α-carbons) due to their increased acidity, proceeding through a keto-enol tautomerism mechanism. mdpi.com
Metal-Catalyzed Exchange: Transition metals, particularly palladium and platinum, are effective catalysts for H/D exchange on aromatic and sterically hindered positions. mdpi.com Typically, a catalyst like palladium on carbon (Pd/C) is used with deuterium gas (D₂) or a deuterated solvent. Combining catalysts, such as a mix of palladium and platinum, can achieve nearly complete deuteration at positions that are otherwise difficult to access. mdpi.com
Deuterolysis of Organometallic Intermediates: A more targeted approach involves a two-step process where a specific hydrogen is first removed using a strong base (deprotonation) to form an organometallic intermediate (e.g., using a Grignard or alkyl-lithium reagent). This intermediate is then quenched with an electrophilic deuterium source, such as D₂O or deuterated methanol (B129727) (MeOD), to install the deuterium atom precisely where the metal was. mdpi.com
De Novo Synthesis: The most precise but often most complex and expensive method is de novo synthesis. This approach involves building the molecule from the ground up using commercially available deuterated starting materials. researchgate.net For Hexamidine-d12, this would entail a synthetic route starting with deuterated precursors to construct the entire molecular framework, ensuring the deuterium atoms are in the desired locations from the beginning.
Chemical Challenges in the Isotopic Synthesis of Complex Amidine Structures
The synthesis of deuterated complex molecules is fraught with challenges, many of which are amplified in structures containing the amidine functional group. The successful synthesis of Hexamidine-d12 requires overcoming several significant chemical hurdles.
Regioselectivity and Site-Specificity: A primary challenge is ensuring the deuterium atoms are incorporated only at the desired positions. The amidine functional group itself presents a regioselectivity problem in certain reactions. An amidine possesses two different nitrogen atoms, and reactants can potentially bind to either one. For instance, in the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, highly reactive aldehydes like formaldehyde (B43269) can form imines with either nucleophilic nitrogen of the amidine, leading to a mixture of regioisomers that requires demanding purification. nih.gov Similarly, acid-catalyzed H/D exchange on substituted aromatic rings can result in a mixture of deuterated isotopologues. mdpi.com The ultimate goal is to develop methods that provide high levels of deuterium incorporation at specific sites, as separating an isotopic mixture is often not feasible. nih.gov
Reaction Conditions and Substrate Stability: Many classic deuteration methods, such as acid- or base-catalyzed HDX, require harsh conditions like high temperatures or the use of very strong acids and bases. mdpi.com Complex organic molecules, including those with multiple functional groups like hexamidine, may not be stable under these conditions, leading to degradation, side reactions, or loss of stereochemical integrity.
Back-Exchange: A significant issue in deuterium labeling is the potential for back-exchange. nih.gov This occurs when deuterium atoms that have been incorporated into the molecule are subsequently replaced by hydrogen atoms from the surrounding environment (e.g., from solvents or moisture during reaction workup or chromatographic purification). Back-exchange is highly dependent on pH and temperature and can significantly lower the isotopic purity of the final product. nih.gov
Analytical Challenges: The synthesis of chiral molecules where chirality is introduced by virtue of deuterium substitution presents unique analytical difficulties. Due to the very similar physical and chemical nature of hydrogen and deuterium, determining the enantiomeric excess (%ee) of such compounds is a significant challenge for standard analytical techniques. marquette.edu
Advancements in Multicomponent Reactions for Specific Deuterium Labeling
Multicomponent reactions (MCRs), where three or more reactants combine in a single, one-pot operation to form a final product, have emerged as a powerful and efficient strategy for isotopic labeling. thieme-connect.de These reactions offer high atom economy and modularity, allowing for the precise incorporation of isotopes by using a labeled starting material. thieme-connect.debeilstein-journals.org
The Ugi and Passerini Reactions: The Ugi three-component (U-3CR) and four-component (U-4CR) reactions are cornerstone MCRs for generating molecular diversity. The U-3CR combines an isonitrile, an amine, and a carbonyl compound (aldehyde or ketone) to produce α-amino amides, while the U-4CR adds a carboxylic acid to this mixture. beilstein-journals.orgresearchgate.net A key advantage of using these reactions for deuteration is the high fidelity of isotope transfer. By employing a deuterated building block, such as a [D₁]-aldehyde or a [D₂]-isocyanide, the deuterium label can be installed at a specific position in the final product with excellent retention and no observable deuterium scrambling. beilstein-journals.orgresearchgate.net This precision bypasses the regioselectivity issues common in other deuteration methods.
| Reaction Type | Deuterated Reagent | Isotope Position in Product | Key Advantage |
|---|---|---|---|
| Ugi 3-Component Reaction (U-3CR) | [D₁]-Aldehyde | α-carbon of the original aldehyde unit | No deuterium scrambling observed |
| Ugi 4-Component Reaction (U-4CR) | [D₂]-Isocyanide | Amide nitrogen and adjacent carbon | High isotopic retention (>95%) |
The Groebke–Blackburn–Bienaymé (GBB) Reaction: The GBB reaction is another significant three-component reaction that is particularly relevant to amidine synthesis. It involves the reaction of an amidine, an aldehyde, and an isocyanide under acidic conditions to generate heterobicyclic structures. nih.gov This reaction has been successfully applied to the synthesis of various scaffolds, including imidazo[1,2-a]pyridines, which contain an amidine core structure. beilstein-journals.org Research has shown that careful selection of reactants, such as using glyoxylic acid as a formaldehyde surrogate, can significantly improve the regioselectivity of the reaction, providing a cleaner route to the desired product. nih.gov
| Amidine Component | Aldehyde Component | Isocyanide Component | Resulting Scaffold |
|---|---|---|---|
| 2-Aminopyridine | Aromatic/Heteroaromatic Aldehydes | tert-Butyl isocyanide | Substituted Imidazo[1,2-a]pyridine |
| 2-Aminopyridine | Aliphatic Aldehydes | Cyclohexyl isocyanide | Substituted Imidazo[1,2-a]pyridine |
| 2-Aminopyrimidine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Substituted Imidazo[1,2-a]pyrimidine |
These advancements in multicomponent reactions represent a significant step forward, offering synthetic chemists modular and highly specific tools for the construction of complex deuterated molecules like Hexamidine-d12 Dihydrochloride (B599025). thieme-connect.de
Advanced Analytical Characterization of Hexamidine D12 Dihydrochloride
Spectroscopic Techniques for Isotopic Purity and Structural Elucidation
Spectroscopic methods are fundamental in the analysis of deuterated compounds, providing critical information on isotopic purity and confirming the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. ucl.ac.uk In the context of deuterated compounds, NMR is instrumental in verifying the success of the deuteration process. wikipedia.org Deuterated solvents are routinely used in NMR spectroscopy to avoid interference from proton-containing solvent signals, which would otherwise dominate the ¹H-NMR spectrum.
For Hexamidine-d12 Dihydrochloride (B599025), NMR analysis is used to confirm that the structure conforms to the expected molecular arrangement. lgcstandards.com While proton NMR (¹H NMR) is used to analyze the non-deuterated parts of the molecule, deuterium (B1214612) NMR (²H NMR) can specifically detect the deuterium atoms. wikipedia.orgyoutube.com Deuterium has a nuclear spin of 1, unlike the spin of 1/2 for hydrogen-1, resulting in a different resonance frequency. wikipedia.org A strong peak in the ²H NMR spectrum and the corresponding absence of signals in the ¹H NMR spectrum at the deuterated positions confirm the isotopic labeling. wikipedia.org The use of deuterated solvents like dimethyl sulfoxide-d6 is common for acquiring NMR spectra of hexamidine (B1206778) salts. ucl.ac.uk
Mass Spectrometry (MS) for Isotopic Profile and High-Precision Quantification
Mass spectrometry (MS) is an indispensable technique for determining the isotopic profile and for the high-precision quantification of deuterated compounds. sielc.comnih.gov High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) allows for the accurate measurement of the mass-to-charge ratio (m/z) of ions, which is crucial for determining isotopic purity. nih.gov
In the analysis of Hexamidine-d12 Dihydrochloride, MS confirms the molecular structure by providing the molecular weight. lgcstandards.com The technique can distinguish between molecules with different numbers of deuterium atoms (isotopologues), allowing for the calculation of isotopic purity. lgcstandards.comnih.gov For instance, a certificate of analysis for a batch of this compound showed an isotopic purity of 98.6%, with the mass distribution indicating the relative abundance of molecules with different numbers of deuterium atoms (d0 to d12). lgcstandards.com This level of detail is critical for ensuring the quality and consistency of the labeled compound. lgcstandards.comtocris.com MS/MS, or tandem mass spectrometry, can further provide structural information by fragmenting the molecule and analyzing the resulting ions, which helps in confirming the location of the deuterium labels. lcms.cz
Chromatographic Methodologies for Compound Separation and Purity Assessment
Chromatographic techniques are essential for separating the compound of interest from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development for Deuterated Analogs
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. ucl.ac.uknih.gov For deuterated compounds like this compound, HPLC methods are developed and validated to ensure the purity of the final product. ucl.ac.uknih.gov A typical HPLC system consists of a column, a pump to move the mobile phase, an injector, and a detector. nih.gov
The development of a robust HPLC method involves selecting an appropriate column and mobile phase to achieve good separation. nih.govnih.gov For hexamidine and its analogs, reversed-phase columns, such as a C18 column, are commonly used. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov The detection is typically carried out using a UV detector at a specific wavelength, for example, 265 nm for hexamidine. lgcstandards.comresearchgate.net The purity of this compound can be determined by HPLC, with typical purity levels exceeding 95%. lgcstandards.com
Thermal Analysis Techniques for Material Characterization in Research Contexts
Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. tainstruments.com These methods are crucial in pharmaceutical research for characterizing drug substances and ensuring their stability. mdpi.comnih.gov
For hexamidine salts, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed. ucl.ac.uknih.gov DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, and can be used to determine the melting point. tainstruments.commdpi.com For example, the melting point of Hexamidine Dihydrochloride has been determined to be 266°C using DSC. ucl.ac.uknih.gov TGA measures the change in mass of a sample as a function of temperature or time and is used to assess thermal stability and decomposition behavior. tainstruments.comtainstruments.com These thermal analysis techniques provide critical data for understanding the material properties of this compound in a research setting. ucl.ac.uktainstruments.com
Interactive Data Table: Analytical Parameters for this compound
| Analytical Technique | Parameter | Typical Result | Reference |
|---|---|---|---|
| NMR Spectroscopy | Structural Conformance | Conforms to Structure | lgcstandards.com |
| Mass Spectrometry | Molecular Weight | 439.44 | lgcstandards.com |
| Isotopic Purity | >95% (e.g., 98.6%) | lgcstandards.com | |
| HPLC | Purity | >95% (e.g., 98.14% at 265 nm) | lgcstandards.com |
| Elemental Analysis | Carbon (%) | Theoretical: 54.66, Actual: 49.15 | lgcstandards.com |
| Hydrogen (%) | Theoretical: 6.44, Actual: 6.73 | lgcstandards.com | |
| Nitrogen (%) | Theoretical: 12.75, Actual: 12.66 | lgcstandards.com |
| Thermal Analysis (for Hexamidine Dihydrochloride) | Melting Point (DSC) | 266°C | ucl.ac.uknih.gov |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Hexamidine Dihydrochloride |
| Hexamidine Diisethionate |
| Dimethyl sulfoxide-d6 |
| Potassium dihydrogen phosphate (B84403) |
| Acetonitrile |
Research Applications of Hexamidine D12 Dihydrochloride in Mechanistic Studies
Elucidation of Organic Reaction Mechanisms and Kinetic Isotope Effects
The use of deuterated compounds like Hexamidine-d12 Dihydrochloride (B599025) is a cornerstone in the study of organic reaction mechanisms, primarily through the investigation of kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org This effect arises from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. faccts.delibretexts.org
In the context of Hexamidine (B1206778), studying the KIE can help determine whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. If the reaction rate significantly decreases upon substitution of hydrogen with deuterium (B1214612) (a "primary" KIE), it provides strong evidence for the involvement of that C-H bond in the critical step of the reaction mechanism. uoc.grgsartor.org Conversely, the absence of a significant KIE suggests that the bond is not broken during the rate-limiting phase. Secondary KIEs, where the isotopic substitution is at a position adjacent to the reacting center, can also provide valuable information about the transition state of a reaction. libretexts.orgnih.gov
Investigating Biochemical Pathways and Metabolic Fluxes Using Stable Isotope Tracers
Stable isotope tracers, such as Hexamidine-d12 Dihydrochloride, are indispensable for mapping biochemical pathways and understanding metabolic fluxes without the use of radioactive materials. medchemexpress.com By introducing the labeled compound into a biological system, researchers can track its journey and identify its metabolic products.
In Vitro Studies on the Metabolic Fate of Deuterated Compounds in Model Systems
In vitro model systems, such as cell cultures or isolated enzymes, are frequently used to study the metabolic fate of drugs and other xenobiotics. europeanreview.org In such controlled environments, this compound can be introduced to understand how it is metabolized. medchemexpress.comnih.gov For instance, researchers can identify the enzymes responsible for its breakdown and the chemical structures of the resulting metabolites. nih.gov Comparing the metabolism of the deuterated and non-deuterated forms can reveal whether the deuteration itself alters the metabolic pathway. plos.orgmdpi.com
A study comparing the skin penetration of Hexamidine Diisethionate (HEX D) and its corresponding dihydrochloride salt (HEX H) used in vitro Franz cell permeation studies with porcine skin. nih.gov While this study did not use the d12 version, it highlights the methodologies where a deuterated analog would be invaluable for tracing and quantification.
Assessment of Isotopic Substitution Effects on Biochemical Interactions
Isotopic substitution can subtly alter the physicochemical properties of a molecule, which in turn can affect its interactions with biological targets. mdpi.comajchem-a.com The replacement of hydrogen with deuterium increases the molecular weight and can lead to changes in bond lengths and vibrational energies. ajchem-a.com These alterations, though small, can influence non-covalent interactions such as hydrogen bonding and van der Waals forces, which are critical for the binding of a molecule to a protein or other biological receptor. bakerlab.org
By comparing the binding affinity and functional activity of Hexamidine and this compound, researchers can gain insights into the specific interactions that govern its biological effects. mdpi.com A significant difference in activity could indicate that a specific hydrogen atom (now replaced by deuterium) is involved in a crucial hydrogen bond with the target.
Pharmacokinetic Profiling Studies Utilizing Deuterated Analogs in Non-Clinical Models
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. nih.gov Deuterated compounds like this compound are widely used in pharmacokinetic studies as internal standards for quantitative analysis. medchemexpress.commedchemexpress.com When analyzing biological samples (e.g., blood, plasma, tissues) using techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated analog is added. Because it is chemically identical to the non-labeled drug, it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by the mass spectrometer. This allows for very accurate quantification of the non-labeled drug in the sample.
Moreover, deuteration can sometimes alter the pharmacokinetic profile of a drug. medchemexpress.com The C-D bond is stronger than the C-H bond, which can make the deuterated compound more resistant to metabolic breakdown by certain enzymes. This can lead to a longer half-life and altered exposure of the drug in the body. Studying these differences between Hexamidine and its d12 analog in non-clinical models (e.g., animal studies) can provide valuable information for drug development, potentially leading to drugs with improved pharmacokinetic properties. mdpi.com
Probing Substrate-Enzyme Interactions and Target Engagement in Defined Model Systems
Understanding how a molecule like hexamidine interacts with its target enzyme is fundamental to explaining its mechanism of action. clearsynth.com this compound can be used to probe these interactions in defined model systems. For example, if hexamidine is a substrate for an enzyme, comparing the rate of reaction with the deuterated and non-deuterated forms can reveal details about the enzymatic mechanism, similar to the KIE studies in organic reactions. uoc.gr
Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy can be used to study the binding of this compound to its target protein. The deuterium label can provide specific signals or perturb the signals of the protein, allowing researchers to identify the binding site and characterize the conformational changes that occur upon binding. This information is crucial for understanding target engagement and for the rational design of more potent and selective inhibitors or modulators. elifesciences.org
Non Clinical Investigations into the Biological Activity of Hexamidine Derivatives
Antimicrobial Action Mechanisms: Fundamental Research Insights (Excluding Clinical Efficacy)
The antimicrobial properties of the broader class of diamidines, to which Hexamidine (B1206778) belongs, have been a subject of scientific inquiry. These compounds are known for their antiseptic and disinfectant properties. wikipedia.org
In Vitro Studies on Microbial Inhibition and Elucidation of Cellular Targets
In vitro research on Hexamidine, primarily the diisethionate salt, has demonstrated a broad spectrum of antimicrobial activity. These studies are crucial for understanding the compound's potential efficacy against various pathogens.
The primary mechanism of action for Hexamidine is believed to be the disruption of microbial cell membranes. wikipedia.orgresearchgate.net As a cationic molecule, Hexamidine is electrostatically attracted to the negatively charged components of bacterial and fungal cell walls, such as teichoic acids in Gram-positive bacteria. researchgate.netmdpi.com This initial binding is followed by the perturbation of the cell membrane's integrity. researchgate.netmicrobenotes.com
The interaction leads to an increase in membrane permeability, causing leakage of essential intracellular components and ultimately leading to cell death. microbenotes.comasm.org This mechanism is similar to that of other cationic antiseptics like chlorhexidine. researchgate.net
Studies have shown Hexamidine's effectiveness against a range of microorganisms, including:
Gram-positive bacteria: Such as Staphylococcus aureus and Staphylococcus epidermidis. europeanreview.orgmdpi.com
Gram-negative bacteria: Including Pseudomonas aeruginosa, although some studies indicate a longer exposure time is needed for eradication compared to other microbes. europeanreview.org
Fungi: Particularly Candida species. europeanreview.orgmdpi.com
The bactericidal and fungicidal activity is often rapid, with some studies showing elimination of susceptible organisms within minutes of exposure. europeanreview.org The table below summarizes findings from various in vitro studies on Hexamidine derivatives.
| Microbial Species | Hexamidine Derivative Tested | Observed Effect |
| Staphylococcus aureus | Hexamidine diisethionate | Bactericidal |
| Staphylococcus epidermidis | Hexamidine diisethionate | Bactericidal |
| Pseudomonas aeruginosa | Hexamidine diisethionate | Bactericidal (longer exposure may be required) |
| Candida albicans | Hexamidine diisethionate | Fungicidal |
It is important to note that these studies were conducted on non-deuterated forms of Hexamidine. The introduction of deuterium (B1214612) into a molecule, creating a compound like Hexamidine-d12 Dihydrochloride (B599025), can sometimes alter its pharmacokinetic properties, but significant changes to the fundamental mechanism of antimicrobial action would be unexpected, though not impossible. nih.govnih.gov However, without direct experimental evidence, this remains an assumption.
Characterization of Microbial Resistance Mechanisms at a Molecular and Cellular Level (Non-Clinical)
The development of microbial resistance to antiseptics is a growing concern. For cationic antiseptics like Hexamidine, resistance mechanisms can involve alterations in the cell membrane or the expression of efflux pumps that actively remove the compound from the cell. nih.govmdpi.com
Efflux pumps are a significant mechanism of resistance to a variety of antimicrobial agents, including quaternary ammonium (B1175870) compounds and diamidines. agriculturejournals.cz Genes such as the qac (quaternary ammonium compound) genes can confer resistance to a broad spectrum of cationic compounds. agriculturejournals.cz These pumps prevent the accumulation of the antiseptic within the microbial cell to a toxic level.
While the potential for resistance to Hexamidine exists, detailed molecular and cellular studies specifically characterizing resistance mechanisms to Hexamidine or its deuterated derivatives are limited in the public domain. General mechanisms of resistance to biocides, such as changes in the cell envelope or biofilm formation, are likely to play a role. mdpi.com Biofilms, in particular, can provide a physical barrier to antiseptic penetration and foster a protected environment for microbial growth.
Cellular Interactions and Biological Probing in Advanced Model Systems
The use of deuterated compounds like Hexamidine-d12 Dihydrochloride offers potential advantages in research as stable isotope-labeled probes. Deuterium labeling allows for the tracking of the molecule in biological systems without the use of radioactivity. This can be particularly useful in advanced model systems to study cellular uptake, distribution, and metabolism. dovepress.comresearchgate.netresearchgate.netnih.gov
While no specific studies utilizing this compound for cellular probing have been identified, the non-deuterated Hexamidine has been investigated in various cell culture models. These studies have primarily focused on its antimicrobial efficacy. The interaction with mammalian cells has also been a subject of safety assessments, which fall outside the scope of this article.
Interactions with Biological Macromolecules and Intracellular Components
The primary interaction of Hexamidine with biological macromolecules is at the level of the cell membrane, as previously discussed. researchgate.netmicrobenotes.com Its cationic nature drives its affinity for negatively charged phospholipids (B1166683) and other components of the microbial cell envelope. mdpi.com
Beyond the cell membrane, there has been some speculation about the interaction of diamidines with other intracellular macromolecules, such as DNA. asm.org The rationale for this is the presence of the positively charged amidine groups which could potentially interact with the negatively charged phosphate (B84403) backbone of DNA. However, definitive studies confirming direct DNA binding as a primary mechanism of action for Hexamidine are lacking. One study noted that while Hexamidine did bind to DNA, there was no clear correlation between this binding and its amoebicidal activity.
The interaction with proteins is another area of potential biological activity. However, specific studies detailing the interaction of this compound with specific intracellular proteins are not available.
Computational Modeling and Simulation in Hexamidine Research
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comajchem-a.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the dynamics, conformational changes, and thermodynamic properties of biomolecules like proteins and their interactions with ligands. mdpi.com
In the study of Hexamidine-d12 Dihydrochloride (B599025), MD simulations can be employed to investigate its binding to potential biological targets. These simulations offer a dynamic view of the ligand-receptor complex, which is crucial for understanding the mechanism of action. helmholtz-hips.de Key applications include:
Binding Mode Analysis: Determining the precise orientation and conformation of Hexamidine-d12 Dihydrochloride within the binding site of a target protein. easychair.org
Interaction Energetics: Calculating the binding free energy to quantify the affinity of the ligand for its target. mdpi.com
Allosteric Effects: Investigating how the binding of this compound to one site on a protein might influence the protein's function at a distant site. rsc.org
Water Molecule Dynamics: Assessing the role of water molecules in mediating the interaction between the ligand and the target protein.
The process begins with the three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling. mdpi.comnih.gov The ligand, this compound, is then placed in the binding site (docked), and the entire system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds for nanoseconds to microseconds, tracking the trajectory of every atom. ajchem-a.com Analysis of these trajectories provides valuable insights into the stability of the binding pose and the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. ajchem-a.comeasychair.org
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations for Ligand-Target Interactions
In Silico Approaches for Predicting Metabolic Transformations of Deuterated Compounds
The metabolic stability of a drug candidate is a critical factor in its development. nih.gov Substituting hydrogen atoms with deuterium (B1214612) can slow down metabolic processes due to the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govinformaticsjournals.co.in This can reduce the rate of bond cleavage, particularly in reactions mediated by cytochrome P450 (CYP) enzymes. nih.gov
In silico tools are instrumental in predicting the metabolic fate of compounds, including deuterated ones like this compound. These computational models can identify likely sites of metabolism (SoMs) and predict the structures of potential metabolites. nih.govthermofisher.com This information is valuable for designing molecules with improved pharmacokinetic profiles. informaticsjournals.co.in
Several software platforms are available for metabolism prediction:
BioTransformer: This tool predicts the metabolism of small molecules by considering various transformation types, including Phase I (CYP450-mediated), Phase II (conjugation reactions), and those carried out by gut microbes. osti.govresearchgate.net It combines knowledge-based rules and machine learning approaches. researchgate.net
Molecular Forecaster: This software includes a module called IMPACTS (In silico Metabolism Prediction by Activated Cytochromes and Transition States) which is capable of predicting SoMs and metabolite structures for compounds containing C-D bonds. nih.gov
These programs analyze the input structure of a compound like this compound and, based on their algorithms and databases of metabolic reactions, predict which parts of the molecule are most susceptible to enzymatic attack. nih.gov For deuterated compounds, these tools can help researchers anticipate whether the deuterium substitution will effectively block metabolism at a specific site. researchgate.net The prediction of metabolic transformations helps in understanding potential drug-drug interactions and the formation of active or toxic metabolites. nih.gov
Table 2: Examples of In Silico Metabolism Prediction Tools and Their Functions
Quantitative Structure-Activity Relationship (QSAR) Analysis for Hexamidine (B1206778) Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unipd.itresearchgate.net The fundamental principle is that the structural properties of a molecule determine its activity. researchgate.net By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent analogs. nih.gov
For Hexamidine analogs, a QSAR study would involve the following steps:
Data Set Compilation: A series of Hexamidine analogs with measured biological activity (e.g., inhibitory concentration, IC50) would be collected.
Descriptor Calculation: For each analog, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, topological, electronic, and steric properties. biochempress.comnih.gov
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., support vector machines, random forests), are used to build an equation that correlates the descriptors with the observed biological activity. unipd.it
Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and by using an external set of compounds not included in the model development. biolscigroup.us A robust model should have high statistical correlation and predictive accuracy. biolscigroup.us
A successful QSAR model for Hexamidine analogs could reveal which structural features are critical for activity. For instance, the model might indicate that activity increases with a higher dipole moment or specific steric bulk in a particular region of the molecule. biochempress.com This knowledge can guide the rational design of new derivatives with potentially enhanced efficacy. core.ac.uk
Table 3: Common Types of Molecular Descriptors Used in QSAR Studies
Computational Fluid Dynamics (CFD) for Compound Transport in Simulated Biological Environments (Non-Clinical Context)
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. pharmtech.comnih.gov While commonly associated with engineering fields like aerospace, CFD is increasingly applied in biomedical research to simulate the flow of fluids and the transport of substances within biological systems. cadence.comcolorado.edu
In a non-clinical research context, CFD can be used to model the transport of this compound in simulated biological environments. This can provide insights into its distribution and concentration gradients in various tissues or experimental setups, without conducting animal or human studies. For example, CFD could be used to:
Simulate transport through tissue matrices: Model the diffusion and convection of the compound through a porous medium designed to mimic the extracellular matrix of a specific tissue. researchgate.net
Optimize bioreactor conditions: In cell culture experiments, CFD can simulate the fluid dynamics within a bioreactor to ensure uniform exposure of cells to this compound. applyindex.comsemanticscholar.org
Model transport in microfluidic devices: Organ-on-a-chip and other microfluidic systems are used to create in vitro models of human physiology. researchgate.net CFD can simulate the flow and compound transport within these devices, helping to design experiments and interpret results. researchgate.net
A typical CFD simulation involves defining the geometry of the environment (e.g., a simulated blood vessel or tissue sample), setting the properties of the fluid and the compound, and applying boundary conditions that represent the physiological or experimental setup. pharmtech.comarvojournals.org The simulation then solves the governing equations of fluid motion and mass transport (e.g., Navier-Stokes equations) to predict the velocity field of the fluid and the concentration profile of the compound over time. nih.gov These simulations can help researchers understand how factors like fluid flow rate, tissue permeability, and binding interactions affect the local concentration and availability of the compound. cadence.comcore.ac.uk
Table 4: General Workflow for a CFD Simulation of Compound Transport
Broader Academic and Future Research Directions
Contribution of Deuterated Compounds to Fundamental Chemical and Biological Sciences
The use of deuterated compounds, such as Hexamidine-d12 Dihydrochloride (B599025), has made significant contributions to our understanding of fundamental chemical and biological sciences. One of the primary applications is in the study of reaction mechanisms. thalesnano.com By strategically replacing hydrogen with deuterium (B1214612), scientists can investigate the kinetic isotope effect, where the difference in mass between hydrogen and deuterium can alter the rate of a chemical reaction. symeres.com This provides profound insights into the transition states and pathways of enzymatic and chemical reactions. thalesnano.com
Furthermore, deuterium labeling is instrumental in elucidating metabolic pathways. thalesnano.commusechem.com By introducing deuterated molecules into biological systems, researchers can trace their transformation and identify metabolites with greater accuracy using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. thalesnano.comacs.org This has been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of various compounds within an organism. acs.orgnih.gov The altered mass of the deuterated compound allows it to be distinguished from its naturally occurring, non-labeled counterparts, thereby providing a clear map of its metabolic fate. musechem.com
In structural biology, deuterium is used to simplify complex NMR spectra of large biomolecules. By replacing exchangeable protons with deuterium, the resulting spectra become less crowded, facilitating the structural determination of proteins and nucleic acids. thalesnano.com This has been pivotal in understanding molecular structures and their functions at a granular level.
Advancements in Isotope-Labeling Technologies and Methodological Applications for Novel Research
Recent years have witnessed significant advancements in isotope-labeling technologies, expanding the toolkit available to researchers and enabling novel applications. solubilityofthings.com Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have revolutionized quantitative proteomics. nih.gov SILAC involves growing cells in media containing "heavy" isotopically labeled amino acids, allowing for the direct comparison of protein abundance between different cell populations by mass spectrometry. nih.gov This has been extended to pulsed SILAC (pSILAC) to study the temporal dynamics of protein synthesis and degradation. nih.gov
Other innovative methods include isotope-coded affinity tags (ICAT) and isobaric tags for relative and absolute quantitation (iTRAQ), which chemically label proteins or peptides post-extraction. These methods, along with SILAC, fall under the broader categories of metabolic labeling and chemical labeling, each offering unique advantages for quantitative proteomic studies. nih.gov
The synthesis of isotopically labeled compounds has also become more sophisticated. symeres.com Methods for introducing deuterium, carbon-13, and nitrogen-15 (B135050) into complex molecules have improved, allowing for more precise and strategic labeling. symeres.com This includes direct exchange reactions and the use of deuterated precursors in synthesis. These advancements are crucial for producing the specific labeled compounds required for a wide range of research applications, from environmental science to drug development. adesisinc.com
Emerging Research Methodologies for Stable Isotope-Labeled Compounds in Drug Discovery Research
The application of stable isotope-labeled compounds is a cornerstone of modern drug discovery and development. musechem.com Deuterated compounds, in particular, are playing an increasingly important role. The "deuterium effect" can be leveraged to improve the pharmacokinetic properties of drug candidates. nih.gov By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of metabolism. symeres.com This can lead to a longer drug half-life, increased exposure, and potentially a better therapeutic window. symeres.combusinessresearchinsights.com This strategy has led to the development and FDA approval of deuterated drugs, which are now recognized as new chemical entities. nih.gov
Stable isotope labeling is also critical for quantitative analysis in pharmacokinetic studies. symeres.com The use of a stable isotope-labeled version of a drug as an internal standard, such as Hexamidine-d12 Dihydrochloride for Hexamidine (B1206778), is the gold standard for accurate quantification in bioanalytical mass spectrometry. thalesnano.comnih.gov This approach corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy in determining drug concentrations in biological fluids. nih.gov
Furthermore, isotope labeling is integral to metabolomics and toxicogenomics studies in drug development. acs.orgnih.gov It aids in the identification of metabolites and helps to understand the mechanisms of drug-induced toxicity. acs.org By using labeled compounds, researchers can trace the formation of reactive metabolites and their potential role in adverse effects, contributing to the development of safer medicines. acs.org The combination of stable isotope labeling with high-resolution mass spectrometry and NMR continues to be a powerful approach for elucidating drug disposition and minimizing the potential for toxicity. acs.org
Q & A
Q. What analytical techniques are recommended for verifying the purity and isotopic enrichment of Hexamidine-d12 Dihydrochloride in experimental settings?
To confirm purity and deuterium enrichment, employ a combination of:
- High-Performance Liquid Chromatography (HPLC) for assessing chemical purity, ensuring separation from non-deuterated analogs.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) to quantify isotopic substitution by comparing proton signals between deuterated and non-deuterated forms.
- Mass Spectrometry (MS) to validate molecular weight and isotopic distribution patterns.
Reference established protocols for deuterated compounds, such as those used for GC-FID method validation in degradation studies of structurally similar dihydrochloride salts .
Q. How does the dihydrochloride salt form of Hexamidine-d12 influence its solubility and stability in aqueous solutions compared to its free base?
The dihydrochloride salt enhances aqueous solubility due to increased polarity from protonated amine groups. Stability assessments should include:
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Training : All personnel must undergo hazard-specific training, including spill management and emergency procedures, as outlined in chemical hygiene plans .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle in a fume hood to minimize inhalation risks. Document deviations from SOPs and obtain PI approval .
Advanced Research Questions
Q. What experimental design considerations are critical when comparing the antimicrobial efficacy of this compound against multidrug-resistant pathogens in vitro versus in vivo models?
- In vitro : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against gram-negative (e.g., P. aeruginosa) and gram-positive pathogens. Include cytotoxicity controls (e.g., fibroblast viability assays) .
- In vivo : Select animal models (e.g., burn wound infections) with appropriate pharmacokinetic profiling. Monitor tissue colonization and compare efficacy to non-deuterated hexamidine to assess isotopic effects .
- Controls : Use vehicle-only and positive controls (e.g., octenidine dihydrochloride) to validate results .
Q. How should researchers address discrepancies in cytotoxicity data between different cell lines when evaluating this compound?
- Methodological Replication : Standardize cell culture conditions (e.g., passage number, media composition) and exposure times.
- Statistical Analysis : Apply ANOVA or non-parametric tests to assess inter-experimental variability. Report effect sizes and confidence intervals .
- Mechanistic Studies : Investigate cell-type-specific uptake mechanisms using fluorescently labeled analogs or LC-MS quantification of intracellular concentrations .
Q. What strategies can be employed to optimize the detection limits of this compound in complex biological matrices using mass spectrometry?
- Sample Preparation : Use protein precipitation (e.g., acetonitrile) followed by solid-phase extraction to reduce matrix interference.
- Internal Standards : Incorporate a stable isotope-labeled internal standard (e.g., Hexamidine-d16) to correct for ion suppression/enhancement.
- Calibration Curves : Validate linearity across expected concentration ranges (e.g., 1 ng/mL–10 µg/mL) with R² > 0.99 .
Methodological Guidance for Data Contradictions
Q. How can researchers resolve conflicting results between antimicrobial activity assays and cytotoxicity profiles in preclinical studies?
- Dose-Response Analysis : Establish a therapeutic index (TI) by comparing MICs to IC50 values in mammalian cells. A TI > 10 suggests acceptable safety margins .
- Time-Kill Assays : Evaluate if antimicrobial effects occur at sub-cytotoxic concentrations over extended exposure periods.
- In Silico Modeling : Predict off-target interactions using molecular docking simulations against human ion channels or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
